![molecular formula C21H31N3O2S B2391769 2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide CAS No. 1008976-71-3](/img/structure/B2391769.png)
2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide
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Overview
Description
2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide, also known as AAPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AAPT is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties. In
Scientific Research Applications
Thiazole Derivatives in Drug Development
Thiazole, a core structure found in various pharmacologically active compounds, has been extensively studied for its diverse biological activities. Research spanning from 2008 to 2012 has identified thiazole derivatives with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and anticancer properties. These derivatives have been recognized for their therapeutic potential across a broad spectrum of diseases, highlighting the versatility of thiazole as a medicinal scaffold (Leoni et al., 2014; Leoni et al., 2014).
Adamantane-Based Compounds in Neurodegenerative Disease Treatment
Adamantane derivatives, known for their rigid scaffold, have been explored for their therapeutic potential in treating neurodegenerative diseases. Some adamantane-based compounds, such as amantadine and memantine, are already in use for dementia, Alzheimer's, and Parkinson's diseases. The pharmacological interest in adamantane derivatives emphasizes their potential against various neurodegenerative conditions, surpassing existing treatments in efficacy (Dembitsky et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “2-(2-adamantanylacetylamino)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide” are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .
Mode of Action
Thiazole derivatives have been found to have anticancer properties They may act by inhibiting key enzymes or signaling pathways involved in cancer cell proliferation and survival
Biochemical Pathways
Given the anticancer properties of thiazole derivatives , it is possible that this compound may affect pathways involved in cell cycle regulation, apoptosis, or DNA repair
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the anticancer properties of thiazole derivatives , it is likely that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells
properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-4-methyl-N-(1,3-thiazol-2-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-13(2)5-17(19(26)24-20-22-3-4-27-20)23-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h3-4,13-17H,5-12H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVYVHWPLVGSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC=CS1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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